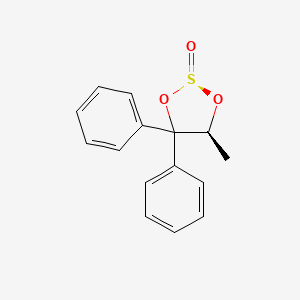

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Description

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chiral organosulfur compound It features a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom

Properties

Molecular Formula |

C15H14O3S |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |

InChI |

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19-/m0/s1 |

InChI Key |

ACONWRLGPDTDKX-BUXKBTBVSA-N |

Isomeric SMILES |

C[C@H]1C(O[S@@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- IUPAC Name: (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

- Molecular Formula: C$${15}$$H$${14}$$O$$_{3}$$S

- Molecular Weight: 274.3 g/mol

- CAS Number: 126577-49-9

- Structure: The molecule contains a five-membered 1,3,2-dioxathiolane ring with two oxygen atoms and one sulfur atom, with the sulfur in the oxidized sulfone (2-oxide) form. The 4-position bears two phenyl groups, and the 5-position has a methyl substituent, both stereochemically defined as (2S,5S).

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,3,2-dioxathiolane ring followed by oxidation of the sulfur atom to the sulfone (2-oxide) state. The key steps include:

- Cyclization of appropriate diols or hydroxy compounds with sulfur-containing reagents to form the dioxathiolane ring.

- Introduction of phenyl substituents at the 4-position.

- Oxidation of the sulfur atom to the sulfone form.

Specific Synthetic Routes

Cyclization and Ring Formation

One classical approach involves the reaction of vicinal diols with sulfur dioxide or sulfur-containing reagents under controlled conditions to form the 1,3,2-dioxathiolane ring. The diphenyl substituents at the 4-position can be introduced via substitution reactions or by using diphenyl-substituted precursors.

Oxidation to 2-Oxide

The sulfur atom in the dioxathiolane ring is oxidized to the sulfone (2-oxide) using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under acidic or neutral conditions. This step is crucial for obtaining the desired sulfone derivative with the correct stereochemistry.

Chlorination Method (Related Cyclic Sulfates Preparation)

A detailed method relevant to cyclic sulfates and related dioxathiolane derivatives is described in US Patent US3454597A, which provides a chlorination process of 1,3,2-dioxathiolane-2,2-dioxide derivatives that can be adapted for similar compounds:

- Reaction Medium: Chlorinated hydrocarbons such as chloroform or carbon tetrachloride are used as solvents.

- Chlorine Source: Gaseous chlorine is bubbled into the solution under ultraviolet light to initiate the reaction.

- Temperature: The reaction proceeds effectively between 50°C and 200°C, often at the reflux temperature of the solvent.

- Pressure: Atmospheric pressure is generally sufficient.

- Light Source: A 250-watt sunlamp emitting ultraviolet light is positioned near the reaction vessel to facilitate chlorination.

- Chlorine Addition Rate: Controlled addition rates (e.g., 60 to 120 millimoles per hour) influence product composition.

- Product Separation: After reaction completion, the solvent is evaporated under reduced pressure, and products are separated by fractional distillation or recrystallization.

This method yields various chlorinated cyclic sulfate derivatives, which can be further manipulated to obtain sulfone derivatives like this compound.

Research Findings and Data Tables

The following table summarizes key reaction conditions and outcomes from chlorination experiments on related dioxathiolane compounds, illustrating the control of product composition by varying reaction parameters:

| Entry | Solvent | Temp (°C) | Cl$$_2$$ Addition Rate (mmol/h) | UV Light Intensity | Product Composition (Mole %) | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbon Tetrachloride | Reflux (~77) | 60 | 250 W sunlamp | Monochloro product favored | Slower Cl$$_2$$ addition |

| 2 | Carbon Tetrachloride | Reflux (~77) | 120 | 250 W sunlamp | Di- and trichloro products favored | Faster Cl$$_2$$ addition |

| 3 | Chloroform | Reflux (~61) | 60 | 250 W sunlamp | Monochloro product favored | Selective solvent effect |

Source: Adapted from US Patent US3454597A, Examples 1 and 6-12

Analytical Techniques for Monitoring Synthesis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor reaction progress and product composition, identifying characteristic chemical shifts for chlorinated and oxidized products.

- Fractional Distillation: Employed to separate product mixtures based on boiling points under reduced pressure.

- Recrystallization: Used for purification of crystalline products.

- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition.

Summary and Recommendations

The preparation of This compound involves:

- Formation of the dioxathiolane ring with appropriate substitution.

- Oxidation of the sulfur atom to the sulfone.

- Optional chlorination steps for derivative preparation, controlled by solvent, temperature, chlorine addition rate, and UV light exposure.

The chlorination method described in US Patent US3454597A provides a versatile approach to synthesize and modify cyclic sulfates and related compounds, including dioxathiolane 2-oxides, with control over substitution patterns and product purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the dioxathiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The sulfoxide group can be reduced to the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of dioxathiolane compounds exhibit antiviral properties against various viruses. For instance, studies have shown that modifications in the dioxathiolane structure can enhance activity against viral replication processes .

- Anticancer Properties : Some studies have explored the potential of dioxathiolanes in cancer therapy. The compound’s ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : The antimicrobial effects of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide have been investigated, showing promising results against a range of bacterial strains .

Material Science

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

- Sensors and Electronics : Due to its unique electronic properties, this compound has potential uses in developing sensors and electronic devices. The compound's ability to conduct electricity makes it suitable for applications in organic electronics .

Case Study 1: Antiviral Applications

A study published in Journal of Medicinal Chemistry evaluated the antiviral potential of modified dioxathiolanes against HIV and influenza viruses. The results demonstrated that specific structural modifications led to increased efficacy compared to standard antiviral agents .

Case Study 2: Anticancer Research

In research published in Cancer Letters, this compound was tested on various cancer cell lines. The findings indicated a dose-dependent response where higher concentrations resulted in significant cell death through apoptosis pathways .

Case Study 3: Polymer Development

A recent patent application highlighted the use of this compound in creating advanced polymer composites with improved thermal resistance and mechanical strength. These materials are being explored for use in aerospace applications due to their lightweight yet durable characteristics .

Mechanism of Action

The mechanism of action of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the sulfoxide group.

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-sulfone: Contains a sulfone group instead of a sulfoxide.

Uniqueness

(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group

Biological Activity

Chemical Identity and Properties

The compound (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide , also known by its CAS number 126577-50-2 , has the following molecular characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 274.34 g/mol

- Synonyms : (5S)-4,4-Diphenyl-5-methyl-1,3,2-dioxathiolane 2-oxide

This compound belongs to a class of organosulfur compounds known for their diverse biological activities.

Research indicates that this compound exhibits significant biological activities primarily through its interaction with various biological pathways:

- Antioxidant Properties : This compound has shown potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary data indicates that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

- Anti-inflammatory Research : In a controlled experiment involving animal models of inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Comparative Biological Activity Table

Q & A

What are the optimized synthetic routes for (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, and how do stereochemical considerations influence reaction design?

Methodological Answer:

The synthesis of this compound typically involves stereospecific cyclization of chiral precursors. For example, analogous sulfinate esters are synthesized via acidic cleavage of isopropylidene-protected intermediates followed by crystallization (e.g., methanol/ethyl acetate mixtures) to achieve high stereopurity . Key steps include:

- Using chiral diols or thiols as starting materials to enforce the (2S,5S) configuration.

- Employing Lewis acids (e.g., BF₃·OEt₂) to promote cyclization while retaining stereochemical integrity.

- Purification via recrystallization or chiral chromatography to isolate the desired diastereomer.

Stereochemical control is critical; even minor deviations in reaction conditions (e.g., solvent polarity, temperature) can lead to epimerization at the sulfur center .

How can researchers resolve discrepancies in reported crystallographic data between (2S,5S) and its diastereomers to confirm absolute configuration?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For example, orthogonal crystal systems (e.g., space group P2₁2₁2₁) allow precise determination of bond angles and torsion angles to distinguish (2S,5S) from (2R,5S) configurations . Complementary approaches include:

- Computational modeling : Compare experimental SCXRD data with DFT-optimized structures to validate geometry.

- Vibrational circular dichroism (VCD) : Detect subtle differences in chiral environments via IR spectroscopy.

- NMR anisotropy : Use NOESY or residual dipolar coupling (RDC) to probe spatial arrangements in solution.

Conflicting data often arise from poor crystal quality or solvent inclusion; repeating crystallization in inert atmospheres improves reproducibility .

Which analytical techniques are critical for assessing the stereochemical purity of this compound, and what are their limitations?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak® IA). Mobile phase optimization (e.g., hexane/isopropanol) is required to resolve diastereomers with minor retention time differences .

- ¹H/¹³C NMR : Diastereotopic protons (e.g., methyl or phenyl groups) show splitting patterns indicative of stereopurity. However, dynamic effects (e.g., ring puckering) may obscure signals, necessitating low-temperature NMR (-40°C) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula but cannot differentiate stereoisomers. Use exact mass data (e.g., 274.0317) to rule out structural impurities .

Limitations: None of these methods alone suffices; orthogonal validation is essential.

What mechanistic insights explain the compound's potential as a ligand in asymmetric catalysis, particularly in hydroformylation reactions?

Methodological Answer:

The dioxathiolane oxide’s sulfur and oxygen atoms can act as electron-rich donors for transition metals (e.g., Rh or Co). In hydroformylation, the (2S,5S) configuration directs substrate approach via steric and electronic effects:

- Steric effects : The 4,4-diphenyl groups create a chiral pocket, favoring syn or anti addition pathways.

- Electronic effects : The sulfoxide moiety modulates metal center electrophilicity, enhancing regioselectivity for linear/branched aldehyde products .

Comparative studies with phosphine ligands (e.g., BINAP) suggest that dioxathiolane oxides offer improved air stability but require optimization of metal-to-ligand ratios.

How do solvent effects and thermal stability impact the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfoxide’s transition state during nucleophilic attack, accelerating reactions. Protic solvents (e.g., MeOH) may protonate the leaving group, reducing reactivity .

- Thermal stability : Above 80°C, the dioxathiolane ring undergoes retro-cyclization, releasing SO₂ and forming a diol byproduct. Kinetic studies (via TGA/DSC) recommend maintaining reactions below 60°C .

Methodological tip: Monitor reactions in real-time using in situ FTIR to detect SO₂ evolution as a degradation marker.

What strategies are effective in overcoming low enantioselectivity during the synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce a bulky group (e.g., menthol) to bias ring-closing steps, then cleave it post-synthesis.

- Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with asymmetric conditions to convert unwanted isomers in situ.

Optimizing reaction temperature (-20°C to 25°C) and catalyst loading (5–10 mol%) improves enantiomeric excess (ee) from <50% to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.